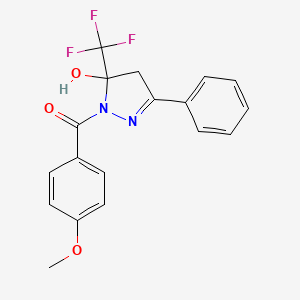
1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as MPDPH, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This results in an increase in acetylcholine levels, which can improve cognitive function. 1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects
1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can improve cognitive function and protect against neurodegenerative diseases. 1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability. However, 1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and determine its efficacy in animal models and clinical trials. Another potential area of research is its use as an anticancer agent. Studies are needed to determine its efficacy against different types of cancer and to investigate its mechanism of action at the cellular level. Finally, 1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol could be used as a tool for investigating the role of oxidative stress and inflammation in various disease states.
Synthesis Methods
1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoylhydrazine with 1,1,1-trifluoroacetone. The resulting intermediate is then reacted with phenylhydrazine and sodium hydroxide to produce 1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. This synthesis method has been optimized to produce high yields of pure 1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
Scientific Research Applications
1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(4-methoxybenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-26-14-9-7-13(8-10-14)16(24)23-17(25,18(19,20)21)11-15(22-23)12-5-3-2-4-6-12/h2-10,25H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNMFKRHFWMEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](4-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

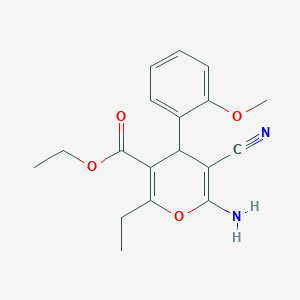
![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)
![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)

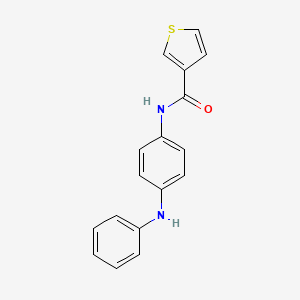
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
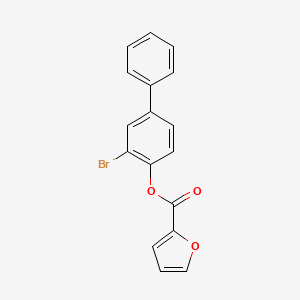
![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)
![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)
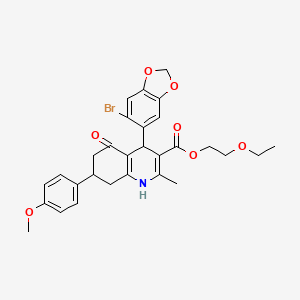
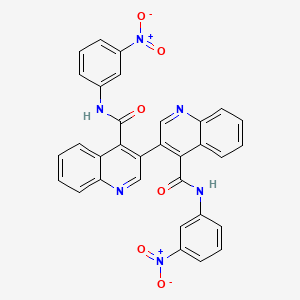
![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)